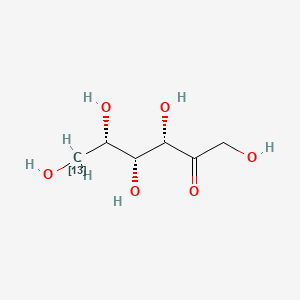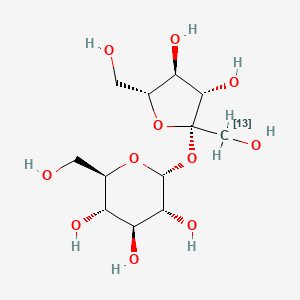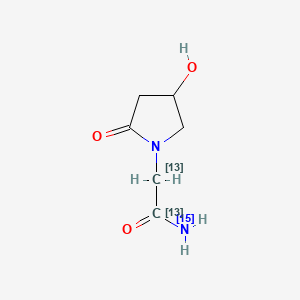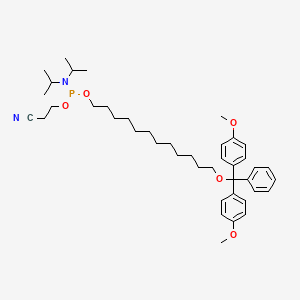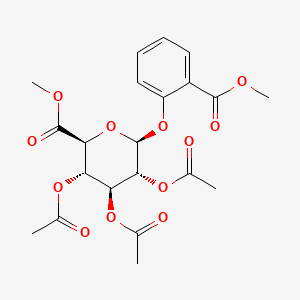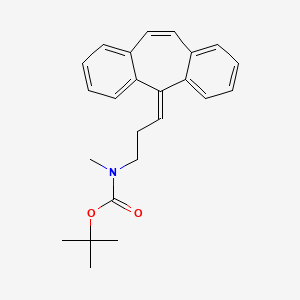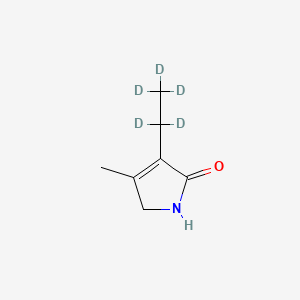
(R)-Esmolol Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Esmolol Acid is a pharmacologically active metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for the rapid control of heart rate in patients with supraventricular tachycardia or hypertension. The ®-Esmolol Acid form is particularly significant due to its role in the metabolism and pharmacokinetics of Esmolol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Esmolol Acid typically involves the hydrolysis of Esmolol. The process begins with the ester hydrolysis of Esmolol under acidic or basic conditions to yield ®-Esmolol Acid. The reaction conditions often include the use of hydrochloric acid or sodium hydroxide as the hydrolyzing agents, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ®-Esmolol Acid is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reaction time to optimize the hydrolysis reaction and minimize by-products.
Types of Reactions:
Oxidation: ®-Esmolol Acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction of ®-Esmolol Acid can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups of ®-Esmolol Acid, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters, thioesters.
Scientific Research Applications
®-Esmolol Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, particularly in controlling heart rate and blood pressure.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
®-Esmolol Acid exerts its effects by selectively binding to beta-1 adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it effective in the management of tachycardia and hypertension. The molecular targets include the beta-1 adrenergic receptors located primarily in the heart, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway.
Comparison with Similar Compounds
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions but with a broader range of effects due to its non-selectivity.
Metoprolol: Another cardioselective beta-1 blocker, similar in action to Esmolol but with a longer duration of action.
Atenolol: A beta-1 selective blocker with a longer half-life compared to Esmolol.
Uniqueness of ®-Esmolol Acid: ®-Esmolol Acid is unique due to its rapid onset and short duration of action, making it particularly useful in acute clinical settings where quick control of heart rate is necessary. Its rapid metabolism and elimination reduce the risk of prolonged beta-blockade, which is advantageous in managing acute cardiovascular events.
Properties
IUPAC Name |
3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCWPMGTDPATI-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
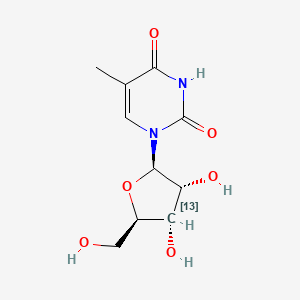

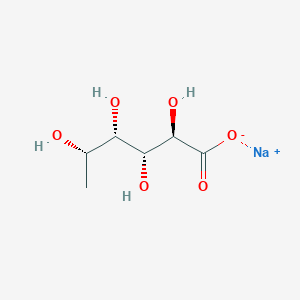
![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)

